
2,4-Dibromo-6-methylbenzothiazole
Overview
Description
2,4-Dibromo-6-methylbenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H5Br2NS and its molecular weight is 307.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
2,4-Dibromo-6-methylbenzothiazole has shown promising results as an antimicrobial agent. Studies indicate that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, a recent review highlighted the synthesis of new benzothiazole-based compounds with enhanced anti-tubercular activity against Mycobacterium tuberculosis, showcasing the potential of this compound in developing effective treatments for resistant strains of tuberculosis .
Anticancer Properties
Research has demonstrated that benzothiazole derivatives, including this compound, exhibit anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific biological pathways involved in tumor growth and metastasis. This makes it a candidate for further investigation in cancer therapeutics.
Agricultural Applications
Pesticidal Activity
The compound is utilized in agriculture as a pesticide due to its effectiveness against various plant pathogens. It has been reported to possess fungicidal properties that can help control fungal diseases in crops. The low toxicity profile of benzothiazole derivatives makes them suitable alternatives to conventional pesticides, aligning with the growing demand for environmentally friendly agricultural practices.
Plant Growth Regulation
In addition to its pesticidal activity, this compound can act as a plant growth regulator. Its application has been linked to improved growth rates and resistance against environmental stressors in certain plant species, enhancing crop yields.
Material Science Applications
Polymer Additives
In material sciences, this compound serves as an additive in polymer formulations. Its incorporation into plastics improves UV stability and enhances the overall durability of materials exposed to harsh environmental conditions. This application is particularly relevant in the production of outdoor equipment and packaging materials.
Fluorescent Probes
The compound is also explored for use as a fluorescent probe in various analytical applications. Its unique fluorescence properties allow for sensitive detection methods in biochemical assays and environmental monitoring.
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A study published in 2023 evaluated several benzothiazole derivatives against M. tuberculosis. The results indicated that modifications at the 2 and 6 positions significantly enhanced antimicrobial potency compared to standard treatments .
- Pesticide Development Research : Research conducted on the use of benzothiazole derivatives showed promising results in controlling Fusarium species in crops, leading to reduced disease incidence and increased yield .
- Material Stability Analysis : Investigations into the use of this compound as a polymer additive revealed improved weather resistance and longevity of outdoor materials when tested under accelerated aging conditions .
Properties
CAS No. |
155596-87-5 |
---|---|
Molecular Formula |
C8H5Br2NS |
Molecular Weight |
307.01 g/mol |
IUPAC Name |
2,4-dibromo-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3 |
InChI Key |
SJTCFJOBMFPSAW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)Br |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)Br |
Synonyms |
2,4-DIBROMO-6-METHYLBENZOTHIAZOLE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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